molecular formula C12H16FNO3 B13728263 (R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline

(R)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline

Cat. No.: B13728263
M. Wt: 241.26 g/mol
InChI Key: XPAJBAJRWLNVNG-SECBINFHSA-N
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Description

®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline is a chemical compound that features a unique structure combining a dioxolane ring, a fluorine atom, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with ®-2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or ethers.

Scientific Research Applications

®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propanoate
  • (S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((®-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propanoate

Uniqueness

®-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-4-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16FNO3

Molecular Weight

241.26 g/mol

IUPAC Name

3-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]-4-fluoroaniline

InChI

InChI=1S/C12H16FNO3/c1-12(2)16-7-9(17-12)6-15-11-5-8(14)3-4-10(11)13/h3-5,9H,6-7,14H2,1-2H3/t9-/m1/s1

InChI Key

XPAJBAJRWLNVNG-SECBINFHSA-N

Isomeric SMILES

CC1(OC[C@H](O1)COC2=C(C=CC(=C2)N)F)C

Canonical SMILES

CC1(OCC(O1)COC2=C(C=CC(=C2)N)F)C

Origin of Product

United States

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